molecular formula C9H9N3O B1460081 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 2060041-35-0

2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B1460081
CAS No.: 2060041-35-0
M. Wt: 175.19 g/mol
InChI Key: MTWYWXLWUNWTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of a cyclopropyl group at the 2-position and a hydroxyl group at the 4-position further enhances its chemical reactivity and biological activity.

Mechanism of Action

Target of Action

Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit various kinases . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.

Mode of Action

It’s likely that this compound interacts with its targets (potentially kinases) by binding to their active sites, thereby inhibiting their activity . This interaction can lead to changes in the cellular signaling pathways regulated by these targets.

Biochemical Pathways

Given the potential kinase inhibition, it’s plausible that this compound could affect various signaling pathways, such as the mapk/erk pathway or the pi3k/akt pathway, which are commonly regulated by kinases .

Pharmacokinetics

The lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially impact the bioavailability of 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Result of Action

Similar compounds have shown cytotoxic effects against various cancer cell lines . This suggests that this compound could potentially have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrimidine ring, leading to partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropyl group or the pyrimidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2-cyclopropyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-6-3-4-10-8(6)11-7(12-9)5-1-2-5/h3-5H,1-2H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWYWXLWUNWTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=CN3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 5
2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.